molecular formula C16H15N3O3 B2593551 (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one CAS No. 339279-53-7

(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one

Cat. No.: B2593551
CAS No.: 339279-53-7
M. Wt: 297.314
InChI Key: PZAMJUMJUNTHSW-DEBUNUGRSA-N
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Description

(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one (CAS Number 339279-53-7) is an organic compound with the molecular formula C16H15N3O3 and a molecular weight of 297.3086 g/mol . This chemical features an oxime functional group, a structural motif known to be of significant interest in medicinal chemistry. Research indicates that oxime-based compounds can act as Matrix Metalloprotease (MMP) inhibitors . MMPs are a family of zinc-dependent enzymes that play a key role in degrading the extracellular matrix, and their inhibition is a valuable strategy in cosmetic compositions to combat skin aging and in pharmaceutical research for treating various pathological conditions . The specific stereochemistry (2E,3E) of this molecule defines the spatial orientation of its functional groups, which is critical for its biological activity and interaction with enzyme targets. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, personal use, or human consumption. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2E,3E)-3-hydroxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-14-9-7-13(8-10-14)18-19-15(11-17-21)16(20)12-5-3-2-4-6-12/h2-11,18,21H,1H3/b17-11+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMJUMJUNTHSW-DEBUNUGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\O)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Oxidation: The hydrazone intermediate is then oxidized to introduce the hydroxyimino group.

    Condensation: The final step involves the condensation of the oxidized intermediate with a phenylpropanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl and phenylpropanone groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

(2E,3E)-1-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one (C₁₅H₁₀BrCl₂N₃O₂, M = 415.07 g/mol) : Structural Differences: Bromophenyl and dichlorophenyl substituents replace the methoxyphenyl and phenyl groups. Electronic Effects: Bromine and chlorine are electron-withdrawing, contrasting with the electron-donating methoxy group. Hydrogen Bonding: The hydroxyimino group remains, but the absence of methoxy limits hydrogen bond acceptor sites.

(3E)-3-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1-(propan-2-yl)-2,3-dihydro-1H-indol-2-one (C₁₈H₁₄Cl₂F₃N₃O, M = 416.22 g/mol) :

  • Core Structure : Indole-2,3-dione replaces the propan-1-one backbone.
  • Substituents : Trifluoromethyl and dichlorophenyl groups enhance lipophilicity, impacting bioavailability.

N′-[(1E,2E)-1-(2-Phenylhydrazin-1-ylidene)-1-(phenylsulfonyl)propan-2-yl-idene]benzohydrazide :

  • Functional Groups : Sulfonyl and benzohydrazide groups introduce strong hydrogen bond acceptors (S=O, C=O).
  • Supramolecular Features : Forms intramolecular S(6) hydrogen-bonded rings and π–π interactions, stabilizing the crystal lattice.

Table 1: Structural and Electronic Comparison
Compound Key Substituents Electronic Effects Hydrogen Bonding Features
Target Compound 4-Methoxyphenyl, phenyl Electron-donating (OMe) Hydroxyimino (-N-OH), hydrazone (C=N)
Bromophenyl-Dichlorophenyl Derivative Br, Cl Electron-withdrawing Hydroxyimino, no methoxy acceptor
Trifluoromethyl-Indole Derivative CF₃, Cl Strongly electron-withdrawing Hydrazone, ketone (C=O)
Sulfonyl-Benzohydrazide Derivative SO₂, benzohydrazide Polarizable S=O, C=O Intramolecular S(6) rings, π–π stacking

Physicochemical Properties

  • Solubility and Stability :

    • The methoxy group enhances solubility in polar solvents compared to halogenated analogs .
    • Halogen substituents (Br, Cl, CF₃) increase molecular weight and lipophilicity, favoring membrane permeability .
  • Hydrogen Bonding and Crystal Packing: The target compound’s hydroxyimino group can form intermolecular O–H⋯N/O hydrogen bonds, similar to sulfonyl derivatives . Methoxy groups act as hydrogen bond acceptors, influencing crystal packing differently than electron-withdrawing substituents .

Biological Activity

The compound (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by case studies, data tables, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

1. Anticancer Activity

Hydrazone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study highlighted the synthesis of novel hydrazone derivatives that demonstrated potent inhibitory effects on tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression. The inhibition constants (KiK_i) for these compounds were reported in the low nanomolar range (e.g., 43 nM for one of the most potent compounds) .

CompoundTargetKiK_i (nM)
Compound 30hCA IX43
Compound 32hCA II4.4
Compound 29hCA I3.0

2. Antimicrobial Activity

Hydrazones have shown broad-spectrum antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Research Findings : A review indicated that hydrazone derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to the target compound demonstrated effectiveness against Candida albicans and various bacterial strains .

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Candida albicansAntifungal125 μg/mL
Staphylococcus aureusAntibacterial50 μg/mL

3. Anti-inflammatory Activity

Hydrazone derivatives are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . Compounds exhibiting similar structures to this compound have been shown to reduce inflammation in various animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one?

  • Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and ketones. For example, hydrazinylidene intermediates (e.g., 4-methoxyphenylhydrazine) can react with α,β-unsaturated ketones under acidic or basic conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for optimizing yield and stereoselectivity .
  • Validation : Monitor reaction progress using TLC or HPLC. Crystallization from ethanol/water mixtures can purify the product, with structural confirmation via XRD (as demonstrated for analogous hydrazinylidene derivatives) .

Q. How can the stereochemistry and molecular conformation of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, analogous hydrazinylidene compounds exhibit planar geometries stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O interactions). Crystallize the compound in DMF or ethanol, and compare bond lengths/angles with DFT-optimized structures .
  • Data Interpretation : Mean C–C bond lengths in similar structures are ~1.40 Å, with dihedral angles <5° between aromatic rings, confirming rigidity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify N–H (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches.
  • NMR : 1H^1H NMR signals for hydrazinylidene protons appear at δ 8.5–9.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • UV-Vis : π→π* transitions in the 250–350 nm range, with solvatochromic shifts indicating polar excited states .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Calculate Gibbs free energy of tautomers (e.g., keto-enol equilibria) to predict dominant forms in solution .
    • Validation : Compare computed IR/NMR spectra with experimental data. For example, DFT-predicted 1H^1H NMR chemical shifts should align within ±0.3 ppm of observed values .

Q. What strategies resolve contradictions in observed biological activity data (e.g., antimicrobial vs. inactive results)?

  • Approach :

  • Structural Variants : Test analogs with substituent modifications (e.g., replacing 4-methoxy with nitro groups) to isolate structure-activity relationships.
  • Assay Conditions : Vary pH, solvent polarity, and microbial strains. For instance, hydrazinylidene derivatives show pH-dependent activity due to protonation of the N-hydroxyimino group .
    • Case Study : Analogous Co(II)/Ni(II) complexes of hydrazones exhibit enhanced antimicrobial activity via metal-ligand coordination, suggesting metalation as a strategy .

Q. How can flow chemistry optimize the synthesis of this compound for reproducibility and scalability?

  • Methodology : Adapt batch protocols to continuous-flow systems. Key parameters:

  • Residence Time : 10–30 minutes at 70°C.
  • Mixing Efficiency : Use micromixers to ensure rapid reagent interaction.
  • In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring .
    • Validation : Compare yields and purity between batch and flow processes. For diazo compounds, flow systems reduce side reactions (e.g., dimerization) by precise temperature control .

Q. What are the implications of crystal packing and intermolecular interactions on material properties?

  • Analysis : XRD data for related compounds reveal π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonded networks (e.g., O–H⋯N). These interactions influence solubility, melting points, and solid-state reactivity .
  • Design : Modify substituents (e.g., bulkier groups on the phenyl ring) to disrupt packing and enhance solubility without compromising stability .

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